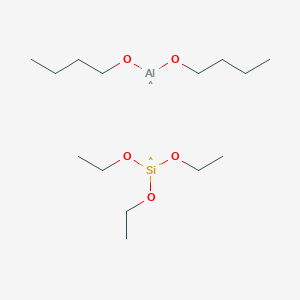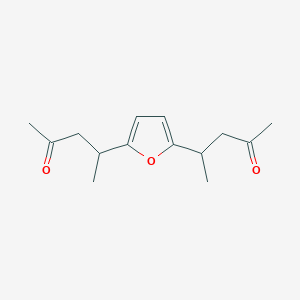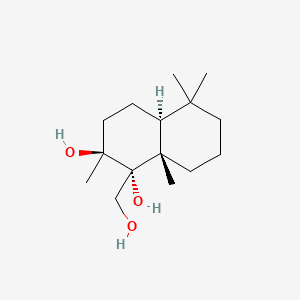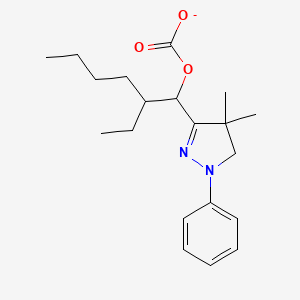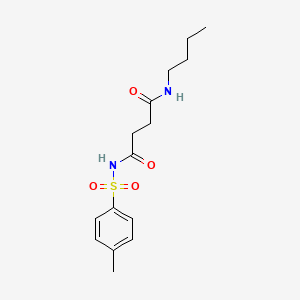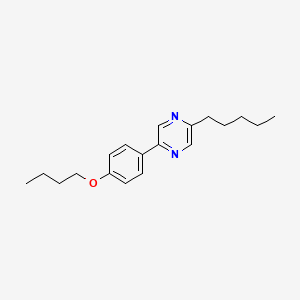![molecular formula C31H25N4+ B14319749 2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium CAS No. 106153-60-0](/img/structure/B14319749.png)
2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound characterized by its unique structure, which includes biphenyl and tetrazolium moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl derivatives with azide compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenated derivatives and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .
Aplicaciones Científicas De Investigación
2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in cellular pathways and biological processes. The exact pathways can vary depending on the application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Tetrazolium Salts: Compounds containing the tetrazolium moiety, often used in biochemical assays.
Uniqueness
2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is unique due to its combined biphenyl and tetrazolium structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds .
Propiedades
Número CAS |
106153-60-0 |
|---|---|
Fórmula molecular |
C31H25N4+ |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
5-phenyl-2,3-bis(4-phenylphenyl)-1H-tetrazol-1-ium |
InChI |
InChI=1S/C31H24N4/c1-4-10-24(11-5-1)26-16-20-29(21-17-26)34-32-31(28-14-8-3-9-15-28)33-35(34)30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H,(H,32,33)/p+1 |
Clave InChI |
ZYUMXQVXTMTGMY-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3[NH2+]C(=NN3C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



